

# Spectral Data Analysis of N-Ethyl-N-isopropylaniline: A Technical Guide

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## Compound of Interest

Compound Name: *N-Ethyl-N-isopropylaniline*

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This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **N-Ethyl-N-isopropylaniline**. Detailed experimental protocols, data interpretation, and visual representations of the molecular structure and analytical workflow are presented to support research and development activities.

## Spectral Data Summary

The following tables summarize the key spectral data obtained for **N-Ethyl-N-isopropylaniline**.

### **<sup>1</sup>H Nuclear Magnetic Resonance (NMR) Spectroscopy**

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~7.2 - 7.4	Multiplet	2H	Ar-H (meta)
~6.6 - 6.8	Multiplet	3H	Ar-H (ortho, para)
~3.9	Septet	1H	CH(CH <sub>3</sub> ) <sub>2</sub>
~3.3	Quartet	2H	CH <sub>2</sub> CH <sub>3</sub>
~1.15	Doublet	6H	CH(CH <sub>3</sub> ) <sub>2</sub>
~1.1	Triplet	3H	CH <sub>2</sub> CH <sub>3</sub>

## <sup>13</sup>C Nuclear Magnetic Resonance (NMR) Spectroscopy

Chemical Shift (ppm)	Assignment
~148	Ar-C (quaternary, C-N)
~129	Ar-C (CH, meta)
~116	Ar-C (CH, para)
~112	Ar-C (CH, ortho)
~49	CH(CH <sub>3</sub> ) <sub>2</sub>
~45	CH <sub>2</sub> CH <sub>3</sub>
~20	CH(CH <sub>3</sub> ) <sub>2</sub>
~13	CH <sub>2</sub> CH <sub>3</sub>

## Infrared (IR) Spectroscopy

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3050 - 3020	Medium	Aromatic C-H stretch
~2970 - 2860	Strong	Aliphatic C-H stretch
~1600, ~1500	Medium-Strong	Aromatic C=C bending
~1340	Medium	C-N stretching
~750, ~690	Strong	Aromatic C-H out-of-plane bending

## Mass Spectrometry (MS)

m/z	Relative Intensity	Proposed Fragment
163	Moderate	[M] <sup>+</sup> (Molecular Ion)
148	High	[M - CH <sub>3</sub> ] <sup>+</sup>
120	High	[M - C <sub>3</sub> H <sub>7</sub> ] <sup>+</sup>

# Experimental Protocols

## NMR Spectroscopy

Sample Preparation: A solution of **N-Ethyl-N-isopropylaniline** was prepared by dissolving approximately 10-20 mg of the compound in 0.5-0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ). Tetramethylsilane (TMS) was used as an internal standard.

Instrumentation:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra were acquired on a Varian CFT-20 spectrometer.[\[1\]](#)

### $^1\text{H}$ NMR Acquisition:

- Pulse Program: Standard single-pulse sequence.
- Number of Scans: 16-64
- Relaxation Delay: 1-2 seconds
- Spectral Width: 0-15 ppm

### $^{13}\text{C}$ NMR Acquisition:

- Pulse Program: Proton-decoupled pulse sequence.
- Number of Scans: 1024-4096
- Relaxation Delay: 2-5 seconds
- Spectral Width: 0-200 ppm

Processing: The acquired free induction decays (FIDs) were Fourier transformed, phased, and baseline corrected. Chemical shifts were referenced to TMS at 0.00 ppm.

## Infrared (IR) Spectroscopy

Sample Preparation: A thin film of neat **N-Ethyl-N-isopropylaniline** was prepared between two potassium bromide (KBr) plates.

Instrumentation: The IR spectrum was recorded on a Fourier-transform infrared (FTIR) spectrometer. The technique used was a capillary cell with a neat sample.[1]

Acquisition:

- Spectral Range: 4000-400  $\text{cm}^{-1}$
- Resolution: 4  $\text{cm}^{-1}$
- Number of Scans: 16-32

Processing: A background spectrum of the clean KBr plates was acquired and subtracted from the sample spectrum.

## Mass Spectrometry (MS)

Instrumentation: Mass spectral data were obtained from the NIST Mass Spectrometry Data Center, likely using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.[1]

GC-MS Conditions:

- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Analyzer: Quadrupole or Ion Trap.
- Mass Range: m/z 40-400.

## Data Interpretation

### $^1\text{H}$ NMR Spectrum

The  $^1\text{H}$  NMR spectrum shows distinct signals for both the aromatic and aliphatic protons of **N-Ethyl-N-isopropylaniline**. The aromatic region displays two multiplets, characteristic of a substituted benzene ring. The upfield aliphatic region contains signals for the ethyl and isopropyl groups. The septet and doublet are characteristic of the isopropyl group, while the quartet and triplet are indicative of the ethyl group. The integration values correspond to the number of protons in each chemical environment.

## <sup>13</sup>C NMR Spectrum

The <sup>13</sup>C NMR spectrum provides information about the carbon skeleton. The downfield signals correspond to the aromatic carbons, with the quaternary carbon attached to the nitrogen atom appearing at the lowest field. The upfield signals are assigned to the aliphatic carbons of the ethyl and isopropyl groups.

## IR Spectrum

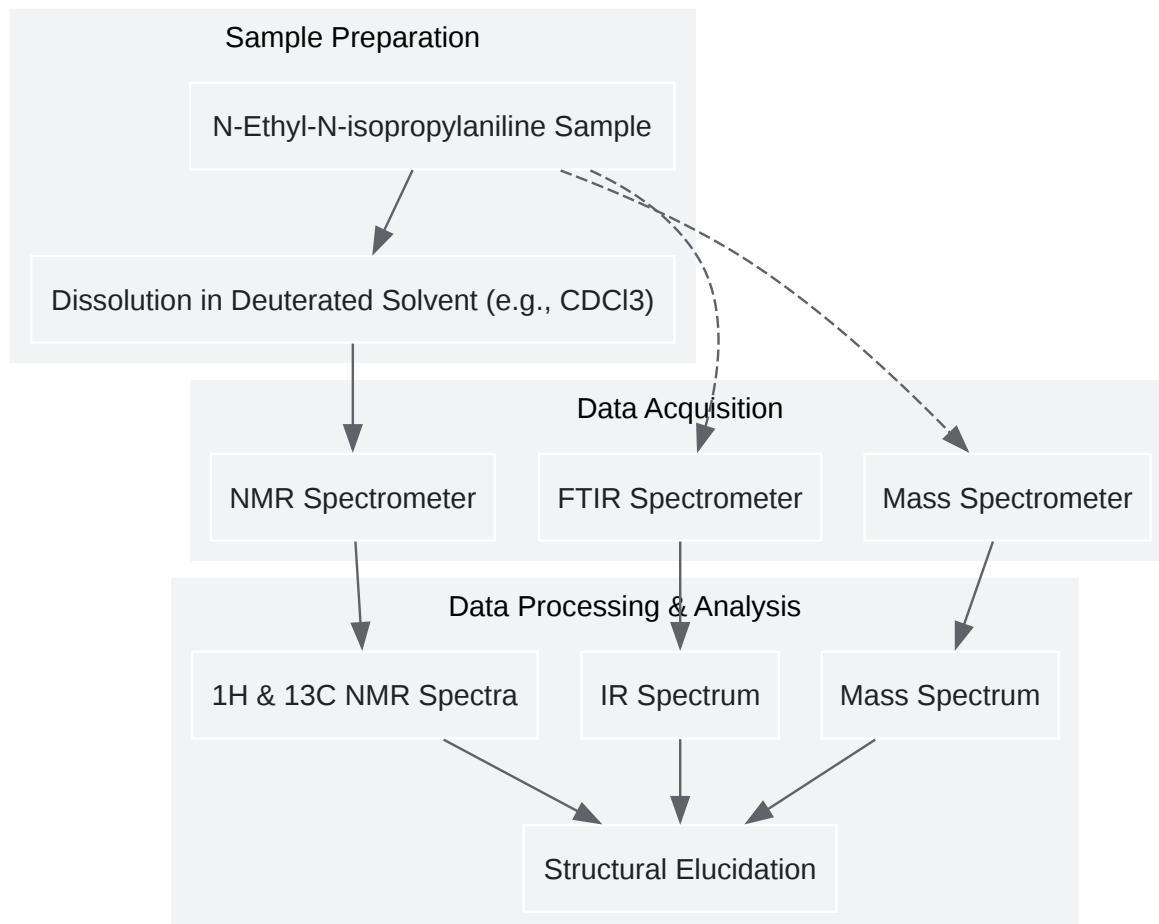
The IR spectrum reveals the presence of key functional groups. The bands in the 3050-3020  $\text{cm}^{-1}$  region confirm the presence of aromatic C-H bonds, while the strong absorptions between 2970-2860  $\text{cm}^{-1}$  are due to the aliphatic C-H bonds of the ethyl and isopropyl groups. The characteristic aromatic C=C bending vibrations are observed around 1600 and 1500  $\text{cm}^{-1}$ . The C-N stretching vibration is also present. The strong absorptions in the fingerprint region are characteristic of a substituted benzene ring.

## Mass Spectrum

The mass spectrum shows a molecular ion peak  $[\text{M}]^+$  at  $\text{m/z}$  163, which corresponds to the molecular weight of **N-Ethyl-N-isopropylaniline**. The base peak at  $\text{m/z}$  148 is attributed to the loss of a methyl group ( $[\text{M} - \text{CH}_3]^+$ ), a common fragmentation pathway for isopropyl groups. The significant peak at  $\text{m/z}$  120 corresponds to the loss of the entire isopropyl group ( $[\text{M} - \text{C}_3\text{H}_7]^+$ ). This fragmentation pattern is consistent with the structure of **N-Ethyl-N-isopropylaniline**.

## Visualizations

Caption: Chemical structure of **N-Ethyl-N-isopropylaniline**.



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Caption: General workflow for spectral analysis of a chemical compound.

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## References

- 1. N-Ethyl-N-isopropylaniline | C11H17N | CID 4193577 - PubChem  
[pubchem.ncbi.nlm.nih.gov]

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